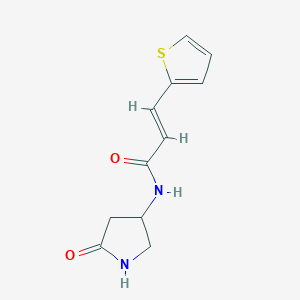
(E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The compound is synthesized through a series of chemical reactions involving 5-oxopyrrolidine derivatives. The synthesis typically involves the formation of the acrylamide moiety, followed by the introduction of thiophene substituents. Characterization methods such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, notably A549 human lung adenocarcinoma cells. In vitro studies revealed that this compound exhibits significant cytotoxicity against cancer cells while showing lower toxicity towards non-cancerous cells.
Key Findings:
- Cytotoxicity: The compound reduced the viability of A549 cells significantly compared to control groups treated with standard chemotherapeutics like cisplatin.
- Structure-Activity Relationship: Variations in the substituents on the pyrrolidine and thiophene rings influenced the potency of anticancer activity. Compounds with free amino groups demonstrated enhanced activity compared to those with acetylamino fragments .
| Compound | Structure | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Structure | 10 | 5 |
| Cisplatin | - | 8 | 1 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The selective inhibition of bacterial growth suggests that it could be developed as a novel antimicrobial agent.
Key Findings:
- Activity Against Resistant Strains: The compound exhibited notable efficacy against strains resistant to linezolid and tedizolid.
- Mechanism of Action: Preliminary studies indicate that the compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of derivatives related to this compound:
- Anticancer Studies: In a comparative study, derivatives were tested against A549 cells, revealing that modifications in the thiophene ring significantly impacted cytotoxicity. Compounds with electron-withdrawing groups showed increased potency.
- Antimicrobial Studies: Another research highlighted the effectiveness of these compounds against Staphylococcus aureus, demonstrating their potential as alternatives to traditional antibiotics .
属性
IUPAC Name |
(E)-N-(5-oxopyrrolidin-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(4-3-9-2-1-5-16-9)13-8-6-11(15)12-7-8/h1-5,8H,6-7H2,(H,12,15)(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXOFUMBGWYIDJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CNC1=O)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














